1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
CAS No.: 2705531-06-0
Cat. No.: VC16577208
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2705531-06-0 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
| Standard InChI Key | MOHJBFCUMYASEI-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-1-one backbone substituted at the C1 position with a 2,3-dimethylphenyl group and at the C2 position with an ethylamino moiety. The hydrochloride salt form enhances its stability and solubility in aqueous environments. The IUPAC name, 1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride, reflects this substitution pattern . Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2705531-06-0 |
| Molecular Formula | |
| Molecular Weight | 241.76 g/mol |
| SMILES | CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl |
| InChI Key | MOHJBFCUMYASEI-UHFFFAOYSA-N |
The crystalline structure and stereochemistry remain undercharacterized, though the presence of chiral centers at C1 and C2 suggests potential enantiomeric forms .
Spectroscopic and Analytical Data
Limited spectroscopic data are publicly available, but the compound’s structural analogs (e.g., ethcathinone) exhibit characteristic infrared (IR) absorption bands for carbonyl () and amine groups () . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical methods for purity assessment and forensic identification .
Synthesis and Production
Synthetic Pathways
The synthesis of 2,3-DMEC involves multi-step organic reactions, typically starting with a Friedel-Crafts acylation to introduce the ketone group to the 2,3-dimethylbenzene ring. Subsequent steps include:
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Amination: Ethylamine is introduced via reductive amination using sodium cyanoborohydride () in methanol .
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Salt Formation: The free base is treated with hydrochloric acid to yield the monohydrochloride salt.
A patent (WO2008012046A1) describes a stereospecific Grignard reaction using ethylmagnesium bromide to introduce the ethyl group, achieving 99% optical purity in related cathinone derivatives .
Challenges in Synthesis
Key challenges include controlling stereochemistry and minimizing byproducts such as N-ethylated derivatives. Purification often involves recrystallization from ethanol or diethyl ether, yielding colorless solids with ~50–65% efficiency .
Pharmacological Effects and Mechanism of Action
Neurotransmitter Interactions
Like other cathinones, 2,3-DMEC acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), increasing synaptic concentrations of these neurotransmitters. Structural modifications (e.g., 2,3-dimethyl substitution) may enhance lipophilicity, potentiating blood-brain barrier penetration .
Behavioral and Physiological Effects
Applications in Research
Neuropsychiatric Studies
2,3-DMEC is used to investigate cathinone structure-activity relationships (SAR). For example, methyl substitutions at the phenyl ring alter binding affinities for monoamine transporters, informing drug design for attention deficit hyperactivity disorder (ADHD) .
Forensic Toxicology
The compound is analyzed in seized drug samples using GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its detection in recreational products underscores the need for updated analytical libraries .
Toxicological Profile
Acute Toxicity
Rodent studies of related cathinones report median lethal doses () of 50–100 mg/kg, with symptoms including hyperthermia, seizures, and cardiac arrest . No specific data exist for 2,3-DMEC, necessitating caution in handling.
Chronic Effects
Prolonged use may lead to neurotransmitter depletion, anxiety, and dependence. Post-mortem analyses of cathinone users show dopaminergic neuron degeneration in the substantia nigra .
Future Directions
Abuse Deterrence
Incorporating metabolically labile groups (e.g., ester linkages) may reduce misuse potential while retaining therapeutic effects—a strategy employed in prodrug design .
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